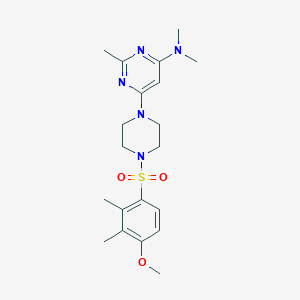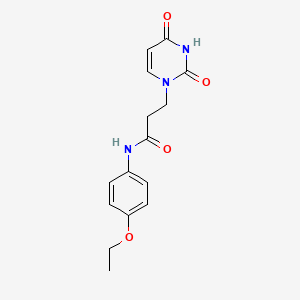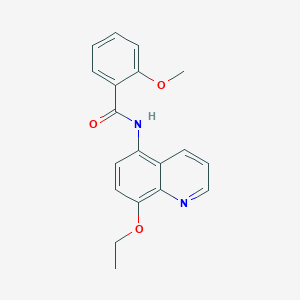![molecular formula C21H23BrN2O3 B11333584 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11333584.png)
5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with bromine, methyl, and carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidine rings.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The bromine atom on the benzofuran ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as reflux in polar solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-3-methyl-1-benzofuran-2-carboxamide
- 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
- 5-bromo-3-methyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
Uniqueness
What sets 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide apart from similar compounds is the specific combination of substituents on the benzofuran core. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a compound of significant interest for further research and development.
Propriétés
Formule moléculaire |
C21H23BrN2O3 |
|---|---|
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H23BrN2O3/c1-13-5-7-19(26-13)17(24-9-3-4-10-24)12-23-21(25)20-14(2)16-11-15(22)6-8-18(16)27-20/h5-8,11,17H,3-4,9-10,12H2,1-2H3,(H,23,25) |
Clé InChI |
DMMUSRUTVBYERN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)Br)C)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide](/img/structure/B11333505.png)

![N-(2,5-dimethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11333521.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B11333525.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11333533.png)
![2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11333540.png)
![1-(4-{2-(4-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)propan-1-one](/img/structure/B11333548.png)

![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11333559.png)
![(5Z)-5-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11333565.png)
![8-(4-ethoxyphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11333572.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11333592.png)

![N-(4-carbamoylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333606.png)
